Home > Products > Screening Compounds P28931 > 2-(2-methoxyphenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide
2-(2-methoxyphenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide - 1105206-35-6

2-(2-methoxyphenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide

Catalog Number: EVT-2920116
CAS Number: 1105206-35-6
Molecular Formula: C25H23N3O4
Molecular Weight: 429.476
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates (5a-j)

Compound Description: These compounds represent a series of pyridazinone derivatives synthesized via an efficient one-pot method. [] Their biological activity is not discussed in the provided abstract.

Relevance: While structurally distinct from the target compound (quinazolinone derivative), these compounds share a common motif: a p-tolyl group linked to a heterocyclic ring (pyridazinone in 5a-j versus quinazolinone in the target compound). [] This structural similarity highlights a potential area of interest in exploring structure-activity relationships.

N-(5-Aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamides (5a-f)

Compound Description: These novel quinazolin-4(3H)-one derivatives incorporate a 2-thioxothiazolidine-4-one heterocycle. [] They were synthesized to investigate their α-glucosidase inhibitory activity, a key target for managing type 2 diabetes. Notably, compound 5a, with a 4-methylbenzylidene moiety, demonstrated the most potent inhibitory effect. []

Relevance: These compounds, particularly 5a-f, share striking structural similarities with 2-(2-methoxyphenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide. Both contain the core quinazolin-4(3H)-one scaffold substituted with a p-tolyl group at the 3-position. [] The variation lies in the substituents on the acetamide nitrogen and the presence of a thioxothiazolidinone moiety in compounds 5a-f. These subtle differences offer valuable insights into the impact of specific structural modifications on biological activity, particularly α-glucosidase inhibition.

(E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b)

Compound Description: This compound belongs to a series of novel quinazolin-4-one derivatives designed as selective histone deacetylase-6 (HDAC6) inhibitors for treating Alzheimer's disease. [] Compound 4b displayed potent HDAC6 inhibitory activity with an IC50 value of 8 nM. [] Additionally, it exhibited neuroprotective effects by inducing neurite outgrowth, enhancing synaptic activities in neuronal cells, and reducing β-amyloid aggregation in vitro. []

Relevance: Despite sharing the quinazolin-4-one core with 2-(2-methoxyphenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide, compound 4b differs significantly in its substituents. The presence of a hydroxamic acid moiety in 4b, known for its metal-chelating properties and often found in HDAC inhibitors, highlights a distinct structural feature compared to the target compound. []

N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f)

Compound Description: This quinazolin-4-one derivative emerged as a promising drug candidate for Alzheimer's disease due to its potent and selective HDAC6 inhibition (IC50 = 29 nM) and its ability to improve learning and memory in mice with β-amyloid-induced hippocampal lesions. []

2-(3-Benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide

Compound Description: This compound is part of a series of 3-benzyl-substituted-4(3H)-quinazolinones synthesized and evaluated for their antitumor activity. [] It demonstrated potent broad-spectrum antitumor activity with a mean GI50 of 10.47 µM, exhibiting greater potency than the positive control, 5-FU (mean GI50 of 22.60 µM). [] Molecular docking studies revealed a binding mode similar to erlotinib in the ATP binding site of EGFR-TK, suggesting a potential mechanism for its antitumor activity. []

Relevance: This compound, alongside the subsequent two compounds discussed, highlights the structural diversity possible within the quinazolinone class while maintaining potent biological activity. Although it possesses a 3-benzyl substitution on the quinazolinone core instead of the 3-(p-tolyl) group in 2-(2-methoxyphenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide, the presence of a substituted acetamide group at the 2-position, linked via a thioether linkage, points towards a shared chemical space with the target compound. [] The contrasting biological activities (antitumor versus unknown for the target) emphasize the significant impact of subtle structural variations on pharmacological profiles within this class of compounds.

2-(3-Benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide

Compound Description: This compound, structurally related to the previous one, also exhibits remarkable broad-spectrum antitumor activity with a mean GI50 of 7.24 µM, making it even more potent than the previous compound and 5-FU. [] Its molecular docking results, similar to the previous compound, suggest interaction with the ATP binding site of EGFR-TK as a potential mechanism for its antitumor effect. []

Relevance: Sharing a similar structural basis with the previous compound, this structure further underscores the impact of substituent modifications on activity. While the quinazolinone core now bears two methoxy groups, the overall similarity to 2-(2-methoxyphenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide remains evident in the acetamide side chain at the 2-position. [] This comparison highlights the potential of exploring modifications in the target compound's structure to modulate its activity and potentially uncover novel pharmacological applications.

3-(3-Benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)-propanamide

Compound Description: This compound, structurally analogous to the previous two, displays potent broad-spectrum antitumor activity, albeit with slightly lower potency (mean GI50 of 14.12 µM) compared to the other two compounds. []

Relevance: This compound highlights the importance of linker length in modulating activity. Although structurally similar to the previous two compounds and sharing the common acetamide side chain with 2-(2-methoxyphenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide, the extension of the linker by one carbon atom in this compound leads to a slight decrease in potency compared to its shorter-chain counterparts. []

Properties

CAS Number

1105206-35-6

Product Name

2-(2-methoxyphenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]acetamide

Molecular Formula

C25H23N3O4

Molecular Weight

429.476

InChI

InChI=1S/C25H23N3O4/c1-16-8-11-19(12-9-16)28-17(2)26-21-13-10-18(14-20(21)25(28)30)27-24(29)15-32-23-7-5-4-6-22(23)31-3/h4-14H,15H2,1-3H3,(H,27,29)

InChI Key

NAUDIOGLSCAXGU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.